2-Naphthyl trifluoromethyl ketone chemical properties
2-Naphthyl trifluoromethyl ketone chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Naphthyl Trifluoromethyl Ketone
Abstract
2-Naphthyl trifluoromethyl ketone, also known as 2-(trifluoroacetyl)naphthalene, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF3) group imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to the naphthalene scaffold, making it a valuable building block in the design of novel pharmaceuticals and functional materials.[1][2] Trifluoromethyl ketones are recognized as potent enzyme inhibitors due to their ability to form stable hemiacetal or hemiketal adducts with active site residues.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Naphthyl trifluoromethyl ketone, with a focus on experimental data and protocols relevant to researchers in drug development and organic synthesis.
Chemical and Physical Properties
2-Naphthyl trifluoromethyl ketone is a solid at room temperature.[4] Its core structure consists of a naphthalene ring substituted at the 2-position with a trifluoroacetyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the carbonyl group.
| Property | Value | Reference |
| IUPAC Name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone | |
| Molecular Formula | C₁₂H₇F₃O | [5] |
| Molecular Weight | 224.18 g/mol | [6] |
| CAS Number | 1800-42-6 | |
| Appearance | Solid | [4] |
| Purity | 97% | [4] |
| InChI Key | JWQLBVFFLIHXHA-UHFFFAOYSA-N | |
| Storage Temperature | Ambient | [4] |
Spectroscopic Data
The structural characterization of 2-Naphthyl trifluoromethyl ketone relies on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds and the known properties of its constituent functional groups.
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the seven protons on the naphthalene ring.[7]
-
¹³C NMR: The carbon NMR will display signals for the naphthalene carbons and the carbonyl carbon. The carbonyl carbon signal will be significantly influenced by the adjacent trifluoromethyl group. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.[8]
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group.[7][8] The chemical shift of trifluoromethyl tags is sensitive to the local solvent environment, a property leveraged in protein NMR studies.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Absorption Band (cm⁻¹) | Functional Group | Description | Reference |
| ~3100-3000 | Aromatic C-H | Stretching vibrations of the C-H bonds on the naphthalene ring. | [10] |
| ~1720-1700 | C=O (Ketone) | Strong carbonyl stretching vibration. The frequency is shifted higher compared to non-fluorinated ketones due to the inductive effect of the CF₃ group. | [10][11] |
| ~1600, ~1475 | C=C | Aromatic ring stretching vibrations. | [11] |
| ~1350-1150 | C-F | Strong stretching vibrations characteristic of the trifluoromethyl group. | [10] |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 224. Common fragmentation patterns for ketones include alpha-cleavage, which in this case would lead to the formation of a naphthoyl cation (m/z = 155) by loss of a ·CF₃ radical, or the formation of a trifluoroacetyl cation (m/z = 97) and a naphthyl radical.[12][13]
Synthesis and Experimental Protocols
Several synthetic routes to aryl trifluoromethyl ketones have been developed. A prevalent modern method involves the nucleophilic trifluoromethylation of esters.[3][14][15][16]
Synthesis via Nucleophilic Trifluoromethylation of Methyl 2-Naphthoate
A straightforward method for preparing 2-Naphthyl trifluoromethyl ketone is the reaction of methyl 2-naphthoate with a trifluoromethylating agent generated in situ from fluoroform (HCF₃).[3][14]
Detailed Experimental Protocol
The following protocol is adapted from a reported procedure for the trifluoromethylation of methyl 2-naphthoate.[3][14]
Materials:
-
Methyl 2-naphthoate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Fluoroform (HCF₃) gas
-
Triglyme (triethylene glycol dimethyl ether), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature cooling bath (e.g., acetone/dry ice)
-
HCF₃ gas cylinder with regulator and balloon
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: A flame-dried two-necked round-bottom flask equipped with a magnetic stir bar is charged with methyl 2-naphthoate (1.0 mmol) and KHMDS (2.0 mmol). The flask is sealed with septa.
-
Solvent Addition: Anhydrous triglyme (5 mL) is added via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to -40 °C using a suitable cooling bath.
-
Fluoroform Addition: Fluoroform gas (1.1 mmol) is carefully introduced into the flask from a balloon.
-
Reaction: The mixture is stirred vigorously at -40 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure 2-Naphthyl trifluoromethyl ketone.
Reactivity and Applications in Drug Development
The trifluoromethyl ketone moiety is a key pharmacophore.[3] Its strong electrophilicity and ability to exist in equilibrium with its hydrate form allow it to act as a transition-state analog inhibitor for various enzymes, particularly proteases and esterases.
Key Applications:
-
Enzyme Inhibition: Aromatic trifluoromethyl ketones have been characterized as "warheads" for designing potent and selective covalently reversible kinase inhibitors.[1] They can target non-catalytic cysteine residues in enzymes, forming a stable but reversible hemithioketal linkage.[1]
-
Antimicrobial Agents: Certain trifluoromethyl ketones have demonstrated significant antibacterial and antifungal activity.[17] Their mechanism may involve targeting membrane transporters.[17]
-
Agrochemicals: The trifluoromethyl ketone structure is used in the development of advanced herbicides, insecticides, and fungicides due to the enhanced potency and favorable environmental profile conferred by the CF₃ group.[2]
-
Synthetic Intermediate: 2-Naphthyl trifluoromethyl ketone serves as a versatile intermediate for constructing more complex molecules. The ketone can undergo various transformations, such as reduction to the corresponding alcohol, or be used in condensation reactions to form heterocyclic systems.[18]
References
- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 2-Trifluoroacetylnaphthalene | 1800-42-6 [sigmaaldrich.com]
- 5. Trifluoroacetic acid, 2-naphthyl ester | C12H7F3O2 | CID 532413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Naphthyl trifluoromethyl ketone | #6529-2 | Rieke Metals Products & Services [riekemetals.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 16. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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